Hexachlorobenzene

描述

This compound was widely used as a pesticide to protect the seeds of onions and sorghum, wheat, and other grains against fungus until 1965. It was also used to make fireworks, ammunition, and synthetic rubber. Currently, there are no commercial uses of this compound in the United States. This compound is a white crystalline solid that is not very soluble in water. It does not occur naturally in the environment. It is formed as a by-product while making other chemicals, in the waste streams of chloralkali and wood-preserving plants, and when burning municipal waste.

This compound appears as a white crystalline substance. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.

属性

IUPAC Name |

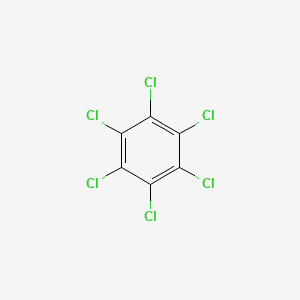

1,2,3,4,5,6-hexachlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAPSXZOOQJIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl6 | |

| Record name | HEXACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3556 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0895 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020682 | |

| Record name | Hexachlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachlorobenzene appears as a white crystalline substance. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Colorless to white solid; [ICSC] White powder; [Aldrich MSDS], Solid, COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS., A white crystalline substance. | |

| Record name | HEXACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3556 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,2,3,4,5,6-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexachlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032566 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0895 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXACHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/146 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

612 °F at 760 mmHg (sublimes) (NTP, 1992), 325 °C, 323-326 °C, 612 °F | |

| Record name | HEXACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3556 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0895 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXACHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/146 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

468 °F (NTP, 1992), 242 °C (closed cup), 242 °C c.c., 468 °F | |

| Record name | HEXACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3556 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0895 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXACHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/146 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 4.7X10-3 mg/L at 25 °C, Sparingly soluble in cold alcohol; soluble in benzene, chloroform, and ether, Soluble in carbon disulfide; sparingly soluble in carbon tetrachloride, 6.2e-06 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.0000005 | |

| Record name | HEXACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3556 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexachlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032566 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0895 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.044 at 75.2 °F (USCG, 1999) - Denser than water; will sink, 2.044 g/cu-cm at 23 °C, 1.21 g/cm³, 2.044 at 75.2 °F | |

| Record name | HEXACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3556 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0895 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXACHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/146 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

9.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.83 (Air = 1), Relative vapor density (air = 1): 9.8, 9.8 | |

| Record name | HEXACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3556 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0895 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXACHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/146 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 237.9 °F ; 0.0000109 mmHg at 68 °F (NTP, 1992), 0.000018 [mmHg], 1.72X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.001, 1 mmHg at 237.9 °F | |

| Record name | HEXACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3556 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0895 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXACHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/146 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Polychlorinated dibenzo-p-dioxins and dibenzofurans can be present; octa-chlorinated and hepta-chlorinated congeners dominate at 0.35-58.3 ppm ... . | |

| Record name | HEXACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White needles, Colorless and sublimable prismatic crystals, Colorless crystals | |

CAS No. |

118-74-1 | |

| Record name | HEXACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3556 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexachlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexachlorobenzene [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXACHLOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,4,5,6-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexachlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z87H0LKUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexachlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032566 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0895 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXACHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/146 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

441 to 444 °F (NTP, 1992), 228.83 °C, MP: 200 °C /Technical product/, 226 °C, 231 °C, 441-444 °F | |

| Record name | HEXACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3556 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexachlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032566 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0895 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXACHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/146 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Hexachlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of hexachlorobenzene (HCB). The information is presented in a structured format to facilitate easy reference and comparison, with a focus on data relevant to research, drug development, and environmental analysis. This guide also includes detailed descriptions of standard experimental protocols for determining these properties and visual representations of key biological pathways and analytical workflows involving HCB.

Chemical Identity and Physical Properties

This compound is a synthetic organochlorine compound.[1][2] At room temperature, it exists as a white crystalline solid.[2][3] It is a stable and persistent compound with a soil half-life estimated to be between 3 and 6 years.[2][4] Due to its low water solubility and high octanol-water partition coefficient, it has a high potential for bioaccumulation in organisms.[5]

General and Structural Information

| Property | Value | Source(s) |

| IUPAC Name | 1,2,3,4,5,6-hexachlorobenzene | [3] |

| Synonyms | Perchlorobenzene, HCB | [2][3] |

| CAS Number | 118-74-1 | [3] |

| Molecular Formula | C₆Cl₆ | [2][3] |

| Molecular Weight | 284.78 g/mol | [6] |

| Appearance | White crystalline solid/needles | [2][3][4] |

| Odor | Odorless | [7] |

Physical and Chemical Constants

| Property | Value | Temperature (°C) | Source(s) |

| Melting Point | 227-231 °C | [6][8][9] | |

| Boiling Point | 323-326 °C | [6][9] | |

| Vapor Pressure | 1.09 x 10⁻⁵ mmHg | 20 | [10] |

| Water Solubility | 0.005 - 0.0062 mg/L | 25 | [3][6] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.31 - 5.73 | [11] | |

| Density | 2.044 g/cm³ | 23 | [6] |

| Henry's Law Constant | 5.8 x 10⁻⁴ atm·m³/mol | 25 |

Experimental Protocols for Property Determination

The accurate determination of the physicochemical properties of this compound is crucial for understanding its environmental fate, toxicity, and potential applications. Standardized methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and ASTM International, are widely used to ensure data consistency and reliability.

Water Solubility: OECD Guideline 105

The water solubility of this compound, being less than 10⁻² g/L, is typically determined using the column elution method as described in OECD Guideline 105.[12][13][14]

Methodology:

-

Apparatus: A temperature-controlled column packed with an inert support material (e.g., glass beads) coated with an excess of the test substance, a pump for maintaining a constant flow of water, and a collection system for the eluate.

-

Procedure:

-

The support material is coated with this compound.

-

Water is passed through the column at a slow, constant flow rate to ensure saturation.

-

The temperature of the apparatus is maintained at a constant value, typically 20 ± 0.5 °C.[12]

-

Samples of the eluate are collected at regular intervals.

-

The concentration of this compound in the eluate is determined using a suitable analytical method, such as gas chromatography with electron capture detection (GC-ECD).

-

The water solubility is determined once the concentration of this compound in the eluate reaches a plateau, indicating saturation.

-

Vapor Pressure: OECD Guideline 104

Given the low vapor pressure of this compound, the gas saturation method is a suitable technique as outlined in OECD Guideline 104.[7][15][16]

Methodology:

-

Apparatus: A temperature-controlled saturation chamber containing the test substance, a system for passing a slow, constant flow of an inert gas (e.g., nitrogen) over the substance, and a trapping system to collect the vaporized substance.

-

Procedure:

-

A known amount of this compound is placed in the saturation chamber.

-

The inert gas is passed through the chamber at a known flow rate for a specified period.

-

The vaporized this compound is collected in a suitable trap (e.g., a sorbent tube).

-

The amount of this compound collected in the trap is quantified using an appropriate analytical method (e.g., GC-MS).

-

The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through the chamber, and the temperature. The determination should be made at a minimum of two temperatures.[16]

-

Octanol-Water Partition Coefficient (Kₒw): OECD Guideline 107/123

The high log Kₒw of this compound can be determined using the shake flask method (OECD 107) or the slow-stirring method (OECD 123) for more accurate results with highly lipophilic substances.[17][18]

Methodology (Shake Flask Method - OECD 107):

-

Apparatus: A temperature-controlled mechanical shaker and centrifuge-compatible tubes.

-

Procedure:

-

A solution of this compound in n-octanol (pre-saturated with water) is prepared.

-

A known volume of this solution is mixed with a known volume of water (pre-saturated with n-octanol) in a tube.

-

The mixture is shaken until equilibrium is reached.

-

The two phases (n-octanol and water) are separated by centrifugation.

-

The concentration of this compound in each phase is determined by a suitable analytical method.

-

The Kₒw is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Melting Point: ASTM E324

The melting point of this compound can be determined using the capillary tube method as described in ASTM E324.[8]

Methodology:

-

Apparatus: A melting point apparatus with a heated block and a thermometer or an electronic temperature sensing device, and capillary tubes.

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt (initial melting point) and the temperature at which the last solid particle disappears (final melting point) are recorded to define the melting range.

-

Biological and Analytical Pathways

This compound is known to interact with biological systems and its analysis in various matrices follows specific workflows. The following diagrams illustrate a key signaling pathway affected by HCB and a general workflow for its environmental analysis.

Caption: HCB-mediated AhR and c-Src signaling pathway.

The diagram above illustrates the signaling cascade initiated by this compound. HCB, acting as a weak agonist, binds to the aryl hydrocarbon receptor (AhR) complex in the cytoplasm.[1] This binding event leads to the translocation of the AhR to the nucleus, where it dimerizes with the ARNT protein and modulates the expression of target genes such as CYP1A1.[1][10] Concurrently, the binding of HCB to the AhR complex can lead to the release and activation of the proto-oncogene c-Src.[1] Activated c-Src can then transactivate the epidermal growth factor receptor (EGFR), leading to the activation of downstream signaling pathways like the ERK1/2 pathway, which ultimately results in increased cell proliferation.[19][20]

Caption: General workflow for HCB analysis.

The analysis of this compound in environmental samples typically involves several key steps.[21] As depicted in the workflow diagram, the process begins with the collection of an environmental sample, such as soil, water, or biological tissue.[21] The HCB is then extracted from the sample matrix using an appropriate solvent and extraction technique, like Soxhlet or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[21] The resulting extract is often subjected to a cleanup step, for instance, using column chromatography, to remove interfering substances.[21] Finally, the purified extract is analyzed using instrumental techniques such as gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) for the separation and quantification of HCB.[21] The data is then processed to determine the concentration of HCB in the original sample.

References

- 1. This compound triggers AhR translocation to the nucleus, c-Src activation and EGFR transactivation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C6Cl6 | CID 8370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Introduction - NTP Technical Report on the Toxicity Studies of this compound (CASRN 118-74-1) Administered by Gavage to Female Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. store.astm.org [store.astm.org]

- 9. pure.au.dk [pure.au.dk]

- 10. This compound modulates the crosstalk between the aryl hydrocarbon receptor and transforming growth factor-β1 signaling, enhancing human breast cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ASTM E0324-23 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals [en-standard.eu]

- 12. laboratuar.com [laboratuar.com]

- 13. filab.fr [filab.fr]

- 14. oecd.org [oecd.org]

- 15. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com.sg]

- 16. oecd.org [oecd.org]

- 17. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 19. This compound induces cell proliferation, and aryl hydrocarbon receptor expression (AhR) in rat liver preneoplastic foci, and in the human hepatoma cell line HepG2. AhR is a mediator of ERK1/2 signaling, and cell cycle regulation in HCB-treated HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

Hexachlorobenzene: A Technical Guide to Synthesis and Industrial Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and industrial production of hexachlorobenzene (HCB). It delves into the core chemical processes, experimental protocols, and the environmental and toxicological implications of its manufacturing. Quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams.

Introduction

This compound (C₆Cl₆) is a chlorinated hydrocarbon that was historically used as a fungicide for crops.[1] Due to its high toxicity, environmental persistence, and classification as a probable human carcinogen, its production and use have been drastically restricted under international agreements like the Stockholm Convention on Persistent Organic Pollutants. However, HCB is still generated as an unintentional byproduct in the manufacturing of various chlorinated solvents and pesticides.[1][2][3][4] Understanding its synthesis and production is crucial for monitoring its environmental presence, developing remediation strategies, and for researchers studying its toxicological effects.

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the direct chlorination of benzene and the conversion of hexachlorocyclohexane isomers.

Direct Chlorination of Benzene

This method involves the exhaustive substitution of hydrogen atoms in the benzene ring with chlorine atoms.

Reaction:

C₆H₆ + 6Cl₂ → C₆Cl₆ + 6HCl

This reaction is typically carried out at high temperatures in the presence of a catalyst.

Experimental Protocol:

-

Reactants: Benzene and excess gaseous chlorine.

-

Catalyst: Ferric chloride (FeCl₃) or ferrous oxide (FeO).[5][6]

-

Temperature: The reaction is maintained at a temperature range of 150-200°C.[5][6]

-

Pressure: The process is generally conducted at atmospheric pressure.[5][6]

-

Procedure:

-

Benzene is introduced into a reactor, often made of iron.[7]

-

The catalyst (e.g., ferric chloride) is added to the benzene.

-

Gaseous chlorine is bubbled through the liquid benzene with agitation.[7] The reaction is highly exothermic and requires cooling to maintain the desired temperature.

-

The reaction proceeds through successive chlorination steps, forming mono-, di-, tri-, tetra-, and pentachlorobenzene as intermediates.

-

The reaction is driven to completion by using an excess of chlorine and allowing for a sufficient reaction time, which in batch processes can take two to three days for a 100 to 500-gallon batch.[7]

-

The resulting product is a mixture containing this compound, which solidifies upon cooling, and hydrogen chloride gas, which is vented and typically scrubbed.

-

-

Purification: The crude this compound is often contaminated with the iron catalyst, which needs to be removed.[7] Purification can be achieved through crystallization or distillation of the lower-boiling point chlorobenzenes.

Quantitative Data:

| Parameter | Value | Reference |

| Reaction Temperature | 150-200 °C | [5][6] |

| Catalyst | Ferric chloride or Ferrous oxide | [5][6] |

From Isomers of Hexachlorocyclohexane (HCH)

A significant industrial source of this compound was the waste stream from the production of the insecticide lindane (γ-hexachlorocyclohexane). The synthesis of lindane involves the photochemical addition of chlorine to benzene, which produces a mixture of HCH isomers. After the desired γ-isomer is extracted, the remaining α- and β-isomers can be converted to HCB.

Reaction:

C₆H₆Cl₆ (α- and β-isomers) + Cl₂ → C₆Cl₆ + 6HCl

Experimental Protocol:

-

Reactants: A mixture of α- and β-isomers of hexachlorocyclohexane and chlorine gas.

-

Procedure: The catalytic chlorination of the HCH isomers is carried out to produce this compound. This process is reported to have a high yield.

-

Yield: The release of HCB from this process is reported to be 80-95% of the theoretical yield without the need for additional chlorine application.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Theoretical Yield | 80-95% | [5] |

Industrial Production of this compound

The industrial production of HCB has largely ceased due to its hazardous nature. However, it continues to be formed as an unintentional byproduct in several large-scale chemical manufacturing processes.

Unintentional Byproduct Formation

This compound is a significant impurity in the production of several chlorinated solvents and pesticides.

Key Industrial Processes Generating HCB as a Byproduct:

-

Chlorinated Solvents: Manufacture of tetrachloroethylene, trichloroethylene, and carbon tetrachloride. The waste streams from these processes can contain 10-15% HCB.

-

Pesticide Manufacturing: Production of pesticides such as pentachloronitrobenzene.

Quantitative Data on Byproduct Formation:

| Industrial Process | HCB Concentration in Waste |

| Perchloroethylene Production | 10-15% |

| Carbon Tetrachloride Production | 10-15% |

Industrial Production Workflow

The following diagram illustrates a generalized workflow for the industrial production of this compound via the direct chlorination of benzene.

Caption: Industrial workflow for this compound production.

Signaling Pathways Affected by this compound

This compound is a known carcinogen and endocrine disruptor that impacts several critical cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

HCB is an agonist of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and toxicity.

Caption: HCB activates the AhR signaling pathway.

Transforming Growth Factor-β (TGF-β) Signaling Pathway

HCB has been shown to modulate the crosstalk between the AhR and TGF-β signaling pathways, which can promote cancer cell migration and invasion.

Caption: HCB modulates TGF-β signaling.

Heme Synthesis Pathway and Porphyria

A well-documented toxic effect of HCB is the induction of porphyria cutanea tarda, a disorder of heme synthesis. HCB and its metabolites inhibit the enzyme uroporphyrinogen decarboxylase (UROD).

Caption: HCB inhibits UROD in the heme synthesis pathway.

Conclusion

While the intentional production of this compound is a relic of the past, its continued generation as a byproduct underscores the importance of understanding its formation. This guide has provided a detailed overview of the primary synthesis routes and industrial processes associated with HCB. The elucidation of its interactions with key cellular signaling pathways offers critical insights for toxicological research and the development of potential therapeutic interventions for HCB-related health issues. The provided experimental outlines and quantitative data serve as a valuable resource for researchers in the fields of environmental science, toxicology, and drug development.

References

- 1. This compound | C6Cl6 | CID 8370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. eea.europa.eu [eea.europa.eu]

- 6. This compound (Ref: ENT 1719) [sitem.herts.ac.uk]

- 7. US2778860A - Preparation of this compound - Google Patents [patents.google.com]

Hexachlorobenzene: A Comprehensive Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachlorobenzene (HCB) is a synthetic organochlorine compound with the molecular formula C₆Cl₆.[1][2] It is a white crystalline solid that is practically insoluble in water but soluble in organic solvents such as benzene, diethyl ether, and chloroform.[1][2] Historically, HCB was widely used as a fungicide, particularly for treating seeds of crops like wheat and onions to prevent fungal diseases.[1] It also found applications in the manufacturing of fireworks, ammunition, and synthetic rubber.[3] However, due to its high toxicity, persistence in the environment, and classification as a probable human carcinogen, its use has been globally banned under the Stockholm Convention on Persistent Organic Pollutants.[1] Although no longer commercially produced in many countries, HCB is still generated as a byproduct in the synthesis of certain chlorinated solvents and pesticides.[3] This guide provides an in-depth technical overview of the molecular structure, formula, and key experimental data of this compound.

Molecular Structure and Formula

This compound is a fully chlorinated aromatic hydrocarbon. Its structure consists of a planar benzene ring where all six hydrogen atoms have been substituted by chlorine atoms.[1] This substitution results in a highly stable and symmetric molecule.

Below is a 2D representation of the molecular structure of this compound.

Physicochemical and Toxicological Data

The key physicochemical and toxicological properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆Cl₆[1] |

| Molecular Weight | 284.78 g/mol [3] |

| CAS Number | 118-74-1[3] |

| IUPAC Name | 1,2,3,4,5,6-Hexachlorobenzene[3] |

| Appearance | White crystalline solid[1][3] |

| Melting Point | 227-229 °C[4] |

| Boiling Point | 323-326 °C[4] |

| Water Solubility | 0.005 mg/L at 20 °C |

| Solubility in Organic Solvents | Soluble in benzene, diethyl ether, chloroform[1][2] |

| Vapor Pressure | 1.09 x 10⁻⁵ mmHg at 20 °C |

| log Kow (Octanol-Water Partition Coefficient) | 5.5 - 5.73 |

Table 2: Toxicological Data of this compound

| Parameter | Value | Species |

| LD₅₀ (Oral) | 3500 mg/kg | Rat |

| LD₅₀ (Oral) | 4000 mg/kg | Mouse |

| LD₅₀ (Oral) | 1700 mg/kg | Cat |

| Carcinogenicity | Group 2B: Possibly carcinogenic to humans (IARC)[1] | - |

| Primary Target Organs | Liver, Nervous System, Thyroid, Kidneys | Various |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound from Benzene

Principle: this compound can be synthesized by the direct chlorination of benzene in the presence of a catalyst, typically anhydrous aluminum chloride (AlCl₃), in the absence of light.[1] This electrophilic aromatic substitution reaction proceeds until all hydrogen atoms on the benzene ring are replaced by chlorine atoms.

Experimental Workflow:

Detailed Protocol:

-

Reaction Setup: In a fume hood, a multi-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine and HCl gas) is charged with benzene and a catalytic amount of anhydrous aluminum chloride.

-

Chlorination: The reaction vessel is shielded from light. Chlorine gas is bubbled through the stirred solution at a controlled rate. The reaction is exothermic, and the temperature may need to be managed with a cooling bath.

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots and analyzing them using Gas Chromatography (GC). The reaction is considered complete when the starting material and intermediate chlorobenzenes are no longer detected.

-

Work-up: Once the reaction is complete, the reaction mixture is cooled to room temperature. The mixture is then carefully poured into a mixture of crushed ice and water to quench the reaction and decompose the catalyst.

-

Isolation: The solid crude this compound is collected by filtration, washed with water, and then with a small amount of cold ethanol.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as toluene or a mixture of ethanol and chloroform, to yield white crystals of pure this compound.

Characterization Techniques

Principle: NMR spectroscopy provides information about the chemical environment of atomic nuclei. For this compound, ¹³C NMR is particularly useful for confirming the structure, as all six carbon atoms are chemically equivalent due to the molecule's symmetry. Since there are no protons, ¹H NMR is not applicable for the direct analysis of the this compound molecule itself but can be used to assess the purity of the sample and the deuterated solvent.

Sample Preparation Protocol:

-

Weigh approximately 20-50 mg of pure this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl or vortex the vial to ensure complete dissolution of the solid.

-

Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

Principle: GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

Protocol for Analysis of a Pure Standard:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as hexane or toluene at a concentration of approximately 1 mg/mL. From this stock solution, prepare a series of dilutions to create a calibration curve.

-

GC-MS Conditions:

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used.

-

Injection: A small volume (e.g., 1 µL) of the standard solution is injected into the GC.

-

Oven Temperature Program: A temperature program is used to ensure good separation. For example, start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 10-20°C/min.

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to obtain the mass spectrum or in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring the characteristic ions of this compound (e.g., m/z 284, 286, 249).[5][6]

-

Principle: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

Protocol for Single Crystal Growth: High-quality single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution.

-

Prepare a saturated solution of this compound in a suitable solvent system. A mixture of solvents, such as ethanol and chloroform, can be effective.

-

Filter the saturated solution into a clean crystallizing dish or a small beaker to remove any dust or undissolved particles.

-

Cover the container with a piece of parafilm or a watch glass, and pierce a few small holes to allow for slow evaporation of the solvent.

-

Place the container in a location free from vibrations and temperature fluctuations.

-

Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of this compound will increase, leading to the formation of single crystals.

Signaling Pathways and Mechanism of Toxicity

This compound is known to exert its toxic effects through the disruption of several key cellular signaling pathways. A primary mechanism involves its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.

Upon entering the cell, this compound binds to the AhR. This complex then translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). The resulting heterodimer binds to xenobiotic response elements (XREs) in the DNA, leading to altered transcription of target genes. This dysregulation of gene expression is a key contributor to the toxic effects of HCB.

Furthermore, HCB has been shown to activate other signaling cascades, including the c-Src/HER1/STAT5b and HER1/ERK1/2 pathways, which are involved in cell proliferation and migration. It can also modulate the transforming growth factor-β1 (TGF-β1) signaling pathway, which plays a role in cell growth, differentiation, and apoptosis. The disruption of these fundamental cellular processes contributes to the carcinogenic and other toxic effects of this compound.

Conclusion

This compound remains a compound of significant interest to researchers in toxicology, environmental science, and drug development due to its persistent nature and complex mechanisms of toxicity. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and methods for its synthesis and characterization. A thorough understanding of these fundamental aspects is crucial for ongoing research into its environmental fate, biological effects, and potential remediation strategies. The detailed experimental protocols and summaries of its interactions with cellular signaling pathways offer a valuable resource for scientists working with this compound.

References

- 1. brainly.in [brainly.in]

- 2. Single Crystal X-ray Diffraction | Faculty of Science, Agriculture & Engineering | Newcastle University [ncl.ac.uk]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. US2777003A - Production of this compound - Google Patents [patents.google.com]

- 5. fao.org [fao.org]

- 6. jst-haui.vn [jst-haui.vn]

An In-depth Technical Guide on the Historical Applications of Hexachlorobenzene as a Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexachlorobenzene (HCB), a chlorinated hydrocarbon, was a significant agricultural tool in the mid-20th century, primarily utilized as a fungicide for seed treatment. Introduced in 1945, it offered effective control against critical fungal pathogens, most notably common bunt (Tilletia caries and Tilletia foetida) in wheat, a major cause of crop loss at the time. Its efficacy against both seed- and soil-borne inoculum made it a valuable asset for grain producers. However, the very properties that made HCB an effective fungicide—its chemical stability and persistence—led to widespread environmental contamination and bioaccumulation. Recognized as a probable human carcinogen and a persistent organic pollutant (POP), its agricultural use was phased out, with a ban in the United States in 1966 and eventual global restrictions under the Stockholm Convention. This guide provides a technical overview of the historical application of HCB as a fungicide, detailing its primary uses, application rates, and the experimental context of its era, while also charting its path from a valued agricultural product to a prohibited environmental toxin.

Introduction

This compound (C₆Cl₆) is a synthetic organochlorine compound first introduced for agricultural use in 1945.[1] It was primarily employed as a seed treatment to protect various grains from fungal diseases.[2] Its introduction marked a significant advancement in crop protection, particularly for wheat, where it was highly effective in controlling bunt, a devastating disease that reduces grain to a mass of foul-smelling spores.[3][4] HCB's utility was underscored by its effectiveness against both seedborne and soilborne fungal spores, a distinct advantage over many earlier treatments.[5]

Despite its agricultural benefits, the chemical stability and lipophilic nature of HCB resulted in its extreme persistence in the environment and its tendency to bioaccumulate in the food chain.[6] These characteristics, coupled with its classification as a probable human carcinogen, led to a re-evaluation of its safety and its eventual prohibition in most countries by the 1970s and 1980s.[6][7] Today, HCB is no longer used in agriculture and is listed under the Stockholm Convention on Persistent Organic Pollutants for global elimination.[3][8]

Fungicidal Applications and Efficacy

The principal application of this compound was as a seed dressing, especially for wheat, to control common bunt (Tilletia caries) and dwarf bunt (Tilletia controversa).[1][3] It was also used to protect the seeds of other grains such as onions and sorghum.[2]

Target Pathogens and Crops

HCB was specifically targeted at fungal diseases that affected seed and seedling viability. Its primary success was in the management of:

-

Common Bunt of Wheat (Tilletia caries and Tilletia foetida): This was the most significant target for HCB. The fungicide was effective in preventing the germination of bunt spores present on the seed coat and in the surrounding soil, thus protecting the emerging seedling from infection.[4][5]

-

Dwarf Bunt of Wheat (Tilletia controversa): HCB also demonstrated efficacy against this related but distinct fungal pathogen.[1]

-

Other Seed Grains: While wheat was the primary crop, HCB was also used as a seed protectant for barley, oats, and rye.[2]

Quantitative Data on Application and Efficacy

Detailed quantitative data from the primary period of HCB's use (circa 1945-1970) is limited in readily available literature. However, some key data points have been recovered.

Table 1: Historical Application Rates of this compound as a Seed Treatment

| Crop | Target Pathogen | Application Rate | Formulation | Source |

| Wheat | Tilletia foetida | 2 oz. / bushel | Dust ("Hexcebunt") | [9] |

| Wheat | Fungal Diseases | Not Specified | Up to 80% HCB | [2] |

| Grains | Fungal Diseases | Not Specified | 10% Dust | [3] |

Note: The application rate of 2 oz./bushel was noted in Australian field trials during the 1964-65 season. It is presented here as a specific historical example, but rates likely varied by region, formulation, and severity of disease pressure.

Historical records on the percentage efficacy of HCB are scarce. However, its widespread adoption and the significant reduction in bunt incidence following its introduction attest to its high effectiveness under typical conditions of the time.[5] It is important to note that by the mid-1960s, reports of HCB-tolerant strains of Tilletia foetida began to emerge, indicating the development of resistance.[9]

Mechanism of Action (Historical Perspective)

The understanding of HCB's precise molecular mechanism of action during its period of use was rudimentary compared to modern biochemical knowledge. The fungicidal activity was primarily attributed to:

-

Interference with Amine and Thiol Metabolism: It was believed that HCB disrupted essential metabolic pathways involving amines and thiols within the fungal cells, thereby inhibiting growth and sporulation.[3]

-

Fumigant Action: HCB was observed to have a fumigant effect on fungal spores, which contributed to its effectiveness as a seed treatment by creating a protective zone around the seed.[10]

Modern research has suggested that HCB may also affect porphyrin synthesis, which is crucial for proteins involved in oxygen metabolism and transport.[2] However, this level of detail was not part of the scientific understanding during the peak of its agricultural application.

Experimental Protocols of the Era (Reconstructed)

Detailed, step-by-step experimental protocols from the 1950s and 1960s for testing fungicides like HCB are not commonly found in digitized literature. However, based on the general scientific practices of the time for agricultural field trials, a typical protocol can be reconstructed as follows.

General Experimental Workflow for Fungicide Seed Treatment Trials (circa 1950s-1960s)

-

Inoculum Preparation:

-

Bunt spores (Tilletia spp.) would be collected from infected wheat heads from the previous harvest.

-

The spores would be used to create a standardized inoculum, often by dusting them onto healthy, untreated seeds at a specific rate (e.g., grams of spores per kilogram of seed) to ensure a uniform disease pressure.

-

-

Seed Treatment Application:

-

The experimental fungicide (e.g., HCB dust formulation) would be applied to the inoculated seeds.

-

Application was typically done in a rotary drum or by manual mixing to ensure even coating of the seeds.

-

An untreated, inoculated control group and often a group treated with a standard fungicide of the time (e.g., copper carbonate, organic mercury compounds) would be included for comparison.

-

-

Field Plot Design:

-

Trials would be conducted in the field using a randomized block design to minimize the effects of soil and environmental variability.

-

Each treatment (HCB, control, etc.) would be replicated several times.

-

Plot sizes were typically small, consisting of a few rows of a specified length.

-

-

Planting and Cultivation:

-

Treated and control seeds would be planted using standard agricultural practices for the region.

-

Crop management (weeding, fertilization) would be kept uniform across all plots.

-

-

Disease Assessment and Data Collection:

-

At maturity, a predetermined number of wheat heads (e.g., 100-200 per plot) would be randomly collected.

-

Each head would be manually inspected for the presence of bunt balls (smutted kernels).

-

The percentage of infected heads would be calculated for each plot.

-

Data would be statistically analyzed to determine the significance of the differences between treatments.

-

Visualization of Historical Context and Processes

Logical Flow of HCB's Use and Discontinuation